molecular formula C10H18N2 B15260706 N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine

N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine

Cat. No.: B15260706
M. Wt: 166.26 g/mol
InChI Key: ZCJQEMAGWZTRTI-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine is a chemical compound with the molecular formula C10H18N2. It is a member of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a dimethylamino group and a propynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine can be achieved through various methods. One common approach involves the reaction of N,N-dimethyl-1-(prop-2-yn-1-yl)amine with piperidine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent-free environment to enhance efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as N,N-dimethyl-2-propyn-1-amine and N-methyl-N-propargylbenzylamine. These compounds share structural similarities but differ in their specific substituents and functional groups .

Uniqueness

N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine is unique due to its specific combination of a piperidine ring with a dimethylamino and propynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

N,N-dimethyl-1-prop-2-ynylpiperidin-3-amine

InChI

InChI=1S/C10H18N2/c1-4-7-12-8-5-6-10(9-12)11(2)3/h1,10H,5-9H2,2-3H3

InChI Key

ZCJQEMAGWZTRTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCN(C1)CC#C

Origin of Product

United States

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